dXTP -

dXTP

Catalog Number: EVT-1538141
CAS Number:
Molecular Formula: C10H15N4O14P3
Molecular Weight: 508.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DXTP is a purine ribonucleoside triphosphate.
Overview

dXTP, or deoxyxanthosine triphosphate, is a nucleotide that plays a crucial role in the synthesis of nucleic acids. It is a modified form of the standard deoxynucleotide triphosphates and is involved in various biochemical processes, particularly in DNA replication and repair mechanisms. dXTP can be synthesized through specific chemical reactions and is classified under modified nucleotides, which are essential for the incorporation of non-standard bases into DNA strands.

Source

dXTP can be derived from the reaction of deoxyguanosine triphosphate (dGTP) with nitrous acid or nitric oxide, which leads to its formation as a major product. This modification allows it to substitute for other nucleotides during DNA synthesis, reflecting its potential utility in molecular biology applications .

Classification

dXTP is classified as a modified nucleotide due to its structural differences from the canonical deoxynucleotides. It is categorized under purine derivatives, sharing similarities with other nucleotides that participate in nucleic acid metabolism.

Synthesis Analysis

Methods

The synthesis of dXTP can be achieved through several methods, primarily involving enzymatic and chemical approaches. One common method includes the enzymatic phosphorylation of dX, which can be obtained from precursor compounds through oxidation or other chemical transformations.

  1. Enzymatic Synthesis: This involves using specific kinases that facilitate the addition of phosphate groups to the xanthosine molecule.
  2. Chemical Synthesis: Chemical methods may involve the use of nitrous acid to modify dGTP, resulting in dXTP as a product.

Technical Details

The enzymatic synthesis typically requires controlled conditions, including pH and temperature, to ensure optimal enzyme activity. The use of protecting groups may also be necessary during the synthesis to prevent undesired reactions .

Molecular Structure Analysis

Structure

The molecular structure of dXTP consists of a deoxyribose sugar attached to a xanthine base and three phosphate groups. The presence of the xanthine moiety distinguishes it from other deoxynucleotides.

Data

  • Molecular Formula: C10H13N5O15P3
  • Molecular Weight: Approximately 407.2 g/mol
  • Structural Features: The xanthine base contributes to its unique properties compared to standard deoxynucleotides.
Chemical Reactions Analysis

Reactions

dXTP participates in various biochemical reactions, primarily during DNA polymerization where it can act as a substrate for DNA polymerases. Its incorporation into DNA can result in mutations or altered genetic sequences due to its structural differences from canonical bases.

Technical Details

  1. Polymerization Reaction: dXTP can be incorporated into growing DNA strands by DNA polymerases, substituting for dGTP.
  2. Substitution Patterns: Studies have shown that dXTP can substitute for dATP and dGTP but not for dCTP or dTTP, indicating its selective incorporation during DNA synthesis .
Mechanism of Action

Process

The mechanism by which dXTP functions involves its incorporation into DNA during replication. When incorporated opposite complementary bases, it may lead to mispairing events that could result in mutations.

Data

Research indicates that the presence of dXTP can affect the fidelity of DNA replication, with implications for mutagenesis and genetic diversity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH: Solutions of dXTP are generally neutral.
  • Stability: Relatively stable under physiological conditions but sensitive to hydrolysis if not stored properly.

Relevant analyses indicate that dXTP retains stability in buffered solutions but may degrade under extreme pH conditions .

Applications

Scientific Uses

dXTP has several applications in molecular biology and biotechnology:

  1. DNA Synthesis: Used in polymerase chain reactions (PCR) and other DNA amplification techniques.
  2. Genetic Engineering: Facilitates the incorporation of modified bases into DNA constructs for research purposes.
  3. Diagnostics: Utilized in assays that require specific base modifications for enhanced sensitivity or specificity.
Introduction to dXTP in Molecular Biology

Deoxyxanthosine triphosphate (dXTP) is a non-canonical deoxynucleoside triphosphate derived from the purine base xanthine. Unlike standard dNTPs (dATP, dCTP, dGTP, dTTP), which maintain genomic fidelity during DNA replication, dXTP arises from deamination or oxidation of deoxyguanosine triphosphate (dGTP) or through incorporation of aberrant precursors into the nucleotide pool. Its presence introduces significant challenges to DNA synthesis due to ambiguous base-pairing properties, potentially leading to transversion mutations or replication errors [3] [9].

Definition and Biochemical Classification of Deoxyxanthosine Triphosphate (dXTP)

dXTP belongs to the oxidized purine nucleotide family, structurally characterized by a xanthine base (2,6-dioxopurine) linked to deoxyribose and triphosphate groups. Key features include:

  • Tautomeric forms: Xanthine exists predominantly in the keto form but can shift to enol configurations, altering hydrogen-bonding specificity.
  • Base-pairing behavior: In vitro studies show dXTP pairs with thymine (resembling adenine) or cytosine (resembling guanine), increasing mismatch risk during replication [9].
  • Metabolic origin: Generated enzymatically via deamination of dGTP by deaminases (e.g., deoxycytidylate deaminase) or non-enzymatically through oxidative stress [9].

Table 1: Structural Comparison of dXTP with Canonical dNTPs

PropertydXTPdGTPdATP
BaseXanthine (dX)Guanine (dG)Adenine (dA)
Primary PairingThymine/CytosineCytosineThymine
OrigindGTP oxidationDe novo synthesisDe novo synthesis
Sanitization PathwayMTH1/Nudix hydrolasesMTH1N/A

Historical Context: Discovery and Early Research on Modified Nucleotides

The study of modified nucleotides began with the identification of mutagenic nucleotide analogs in the 1960s. Key milestones:

  • Oxidative damage insights: Research on ionizing radiation in the 1970s revealed that ROS generate oxidized purines like 8-oxo-dGTP and xanthine derivatives, establishing dXTP as a byproduct of oxidative stress [9].
  • Enzymatic sanitation discovery: In the 1980s, the MutT protein in E. coli was found to hydrolyze 8-oxo-dGTP. Homologs like human MTH1 were later shown to act on dXTP, linking pool sanitation to genome stability [5] [9].
  • Technological advances: HPLC and mass spectrometry in the 1990s enabled direct detection of dXTP in cellular extracts, confirming its accumulation in repair-deficient cells [9].

Role in Nucleic Acid Metabolism and Genomic Stability

Nucleotide Pool Imbalance

dXTP disrupts dNTP homeostasis by:

  • Competing with canonical dNTPs: Elevated dXTP levels mislead DNA polymerases, increasing incorporation errors [3] [9].
  • Altering dNTP ratios: Imbalances promote frameshifts or base substitutions, as observed in MTH1-knockout models where dXTP accumulation correlates with hypermutation [5] [9].

DNA Polymerase Interactions

  • Incorporation efficiency: Kinetically, Pol β and Pol γ incorporate dXTP at 10–100× lower rates than dGTP but with higher error frequency due to template misalignment [6] [9].
  • Post-incorporation consequences: Xanthine in DNA blocks exonuclease proofreading and inhibits base excision repair (BER) glycosylases, stalling replication forks [9].

Sanitization Mechanisms

  • MTH1 hydrolysis: This "housekeeping" enzyme hydrolyzes dXTP to dXMP, preventing its usage in replication. Its loss elevates dXTP pools 5–10× in mammalian cells [5] [9].
  • Backup pathways: Nudix hydrolases (e.g., NUDT15) provide alternative sanitation, though with lower affinity for dXTP [9].

Table 2: Genomic Impacts of dXTP Pool Accumulation

ConsequenceMolecular MechanismBiological Outcome
Mismatch mutationsdXTP:A or dXTP:G mispairs during replicationG→T or G→C transversions
Replication stressStalled forks at xanthine-containing sitesDouble-strand breaks; chromosomal rearrangements
BER inhibitionXanthine resistance to glycosylases (e.g., OGG1)Persistent DNA lesions

Properties

Product Name

dXTP

IUPAC Name

[[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H15N4O14P3

Molecular Weight

508.17 g/mol

InChI

InChI=1S/C10H15N4O14P3/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)26-5(4)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1

InChI Key

WRTKMPONLHLBBL-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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